molecular formula C15H11N3O4 B2658960 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 478041-12-2

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2658960
CAS No.: 478041-12-2
M. Wt: 297.27
InChI Key: QYSZSBGXQUKYKM-UHFFFAOYSA-N
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Description

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a multisubstituted cyclopropane derivative featuring a 4-nitrophenyl group, two acetyl substituents, and two cyano groups. Cyclopropane derivatives are of significant interest due to their strained ring system, which imparts unique reactivity and structural properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-3-5-12(6-4-11)18(21)22/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZSBGXQUKYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a suitable nitrophenyl compound followed by acetylation and dicarbonitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Case studies have shown that derivatives of cyclopropane compounds can exhibit anti-cancer properties by inhibiting tumor growth through apoptosis induction in cancer cells.

Example Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopropane derivatives and their evaluation against various cancer cell lines, demonstrating promising results for 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its reactive dicarbonitrile groups can be utilized in nucleophilic addition reactions, leading to the formation of various functionalized compounds.

Example Application : Researchers have employed this compound as an intermediate in synthesizing novel heterocyclic compounds that possess biological activity .

Material Science

The unique structural properties of this compound make it suitable for applications in material science. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials.

Case Study : A study demonstrated that incorporating this compound into polymer blends improved tensile strength and thermal resistance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 2. Base Optimization for Cyclopropane Reactions ()

Base Equiv. Yield of 3a Reaction Time
DBU 1.0 85% 24 h
Et₃N 1.0 29% 24 h
NaOH 1.0 <10% 24 h

Biological Activity

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile (commonly referred to as DAC) is a cyclopropane derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both acetyl and nitrophenyl groups, which contribute to its reactivity and interactions with biological molecules.

  • Molecular Formula : C15H11N3O4
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 5163260

The biological activity of DAC is primarily attributed to its ability to interact with various biomolecules. The nitrophenyl group can participate in electron transfer reactions, while the acetyl and dicarbonitrile functionalities can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with DAC:

  • Anticancer Activity : Preliminary studies suggest that DAC may inhibit the proliferation of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms. This is evidenced by dose-dependent inhibition of radioactive precursor incorporation into nucleic acids, a common assay for assessing cytotoxicity in cancer research .
  • Antimicrobial Effects : Some studies have reported that DAC exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
  • Enzyme Inhibition : DAC has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies

Several case studies have explored the biological activity of DAC:

  • Study on Anticancer Properties : A study conducted on various nitrophenyl derivatives, including DAC, demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The results indicated that DAC could induce apoptosis in these cells through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that DAC exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Data Tables

Biological ActivityAssay TypeObserved Effect
AnticancerCell ProliferationSignificant inhibition in cancer cell lines
AntimicrobialMIC TestingEffective against S. aureus and E. coli
Enzyme InhibitionEnzymatic AssaysInhibition of key metabolic enzymes

Q & A

How is the molecular structure of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile determined, and what challenges arise in crystallographic data analysis?

  • Basic : Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. Atomic coordinates and displacement parameters are refined using software like SHELXL, which handles anisotropic thermal motion and hydrogen atom placement . Data collection typically involves low-temperature (~100 K) measurements to minimize disorder.
  • Advanced : Challenges include resolving data contradictions caused by crystal twinning or disorder. SHELXL’s twin refinement module can model twinned datasets, while iterative exclusion of outlier reflections improves R-factors . For example, displacement parameters exceeding 0.1 Ų may indicate dynamic disorder, requiring constrained refinement or alternative space group testing .

What synthetic methodologies are employed to prepare this compound, and how can reaction diastereoselectivity be optimized?

  • Basic : The compound is synthesized via [3+2] cycloaddition or base-mediated annulation of donor-acceptor cyclopropanes. A typical protocol involves reacting cyclopropane-1,1-dicarbonitrile derivatives with nitroaryl precursors under inert conditions, followed by silica gel chromatography for purification .
  • Advanced : Diastereoselectivity (e.g., dr 23:1) can be enhanced by adjusting base strength and stoichiometry. For instance, DBU (1.0 equiv.) at 40°C improves selectivity in annulation reactions, while lower equivalents (0.75 equiv.) reduce yields but extend reaction times . Solvent polarity (e.g., DMF vs. dichloromethane) also influences dimerization vs. annulation pathways .

How does the 4-nitrophenyl substituent influence the compound’s reactivity in ring-opening reactions?

  • Basic : The electron-withdrawing nitro group deactivates the cyclopropane ring, requiring stronger nucleophiles (e.g., anilines) or harsher conditions for ring-opening compared to electron-donating substituents. This is consistent with inert behavior observed in nitroaniline reactions under mild conditions .
  • Advanced : Mechanistic studies using kinetic isotope effects (KIE) or DFT calculations can quantify electronic effects. For example, Hammett plots comparing σ values of substituents (e.g., -NO₂ vs. -OCH₃) reveal linear free-energy relationships in ring-opening rates .

What analytical techniques are critical for confirming purity and structural integrity, and how are spectral overlaps resolved?

  • Basic : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are standard. IR spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
  • Advanced : Overlapping NMR signals (e.g., diastereomers) are resolved via 2D techniques (COSY, NOESY) or variable-temperature NMR. For example, cooling to −40°C slows conformational exchange, splitting broad singlets into distinct peaks .

How does the compound participate in annulation reactions, and what factors govern product selectivity?

  • Basic : The compound acts as a dipolarophile in DBU-mediated [4+2] annulations with cyanoacrylates, yielding phthalonitrile derivatives. Reaction conditions (40°C, 24 h) and stoichiometric base (1.0 equiv. DBU) are critical for suppressing dimerization .
  • Advanced : Selectivity hinges on steric and electronic effects. Substituent bulk on the cyanoacrylate (e.g., m-tolyl vs. p-tolyl) directs regioselectivity, while DBU’s strong basicity facilitates enolate formation over competing pathways . Mechanistic probes like radical traps or isotopic labeling (e.g., cyclopropane-1,1-d₂) can elucidate intermediates .

What computational approaches validate experimental findings for this compound?

  • Basic : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Bond dissociation energies (BDEs) for the cyclopropane ring correlate with experimental ring-opening thresholds .
  • Advanced : Molecular dynamics (MD) simulations model crystal packing effects on displacement parameters. For example, simulated annealing in SHELX refines anisotropic displacement ellipsoids, aligning with experimental thermal motion trends .

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